

Application Notes and Protocols: Carbomer 941 in Semisolid Dosage Forms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Carbomer 941**

Cat. No.: **B15547619**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of **Carbomer 941** in the development of semisolid dosage forms. **Carbomer 941**, a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of pentaerythritol, is a widely used excipient in the pharmaceutical industry.^[1] It functions as a rheology modifier, thickening agent, and stabilizer in various formulations.^[2]

Physicochemical Properties and Applications

Carbomer 941 is a white, fluffy, acidic, and hygroscopic powder with a slight characteristic odor.^[3] It is designed to suspend, stabilize, and enhance the appearance of low-viscosity personal care and pharmaceutical products.^[4] When dispersed in water, it forms an acidic colloidal dispersion which, upon neutralization with a suitable base, swells and produces a highly viscous gel.^[3]

Key Characteristics:

- Low Viscosity at Low Concentrations: Forms clear gels and emulsions with good stability at lower viscosity compared to other Carbomer grades like Carbopol 940.^[4]
- Long Flow Rheology: Imparts a long, honey-like flow characteristic to the final product.^[4]
- Excellent Clarity: Gels produced with **Carbomer 941** exhibit excellent clarity.^[4]

- Good Stability: Provides excellent emulsion and suspension stability and demonstrates good freeze-thaw and high-temperature stability.[4]

Primary Applications in Semisolid Dosage Forms:

- Gels: Widely used to create clear, aqueous, or hydroalcoholic gels for topical and transdermal drug delivery.
- Creams and Lotions: Acts as a stabilizer and viscosity modifier in oil-in-water emulsions.
- Suspensions: Effectively suspends insoluble active pharmaceutical ingredients (APIs).

Quantitative Data on Carbomer 941 Formulations

The following tables summarize typical concentration ranges and specific formulation examples for **Carbomer 941** in various semisolid dosage forms.

Table 1: Typical Concentration of **Carbomer 941** in Semisolid Formulations

Dosage Form	Concentration Range (% w/w)
Topical Gels	0.5 - 2.0
Lotions	0.15
Creams	0.5 - 1.5

Table 2: Example Formulations of **Carbomer 941**-Based Gels

Ingredient	Formulation A (% w/w)	Formulation B (% w/w)
Active Pharmaceutical Ingredient	1.0	2.0
Carbomer 941	1.0	1.5
Propylene Glycol	10.0	15.0
Ethanol	30.0	-
Triethanolamine	q.s. to pH 6.5-7.0	q.s. to pH 6.5-7.0
Purified Water	q.s. to 100	q.s. to 100

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of **Carbomer 941**-based semisolid dosage forms.

Preparation of a Carbomer 941 Hydrogel

This protocol describes the preparation of a simple aqueous hydrogel using **Carbomer 941**.

Materials:

- **Carbomer 941** powder
- Purified water
- Neutralizing agent (e.g., Triethanolamine, Sodium Hydroxide solution)
- Propylene Glycol (optional, as a humectant and co-solvent)
- Active Pharmaceutical Ingredient (API)
- Preservatives (e.g., Methylparaben, Propylparaben)

Equipment:

- Laboratory balance

- Overhead stirrer or magnetic stirrer
- Beakers
- pH meter

Protocol:

- Dispersion of **Carbomer 941**:
 - Weigh the required amount of **Carbomer 941**.
 - In a beaker containing the desired amount of purified water (and propylene glycol, if used), slowly sprinkle the **Carbomer 941** powder while continuously stirring at a moderate speed (e.g., 800-1200 rpm) to avoid the formation of agglomerates.
 - Continue stirring until a uniform, lump-free dispersion is obtained. The dispersion will be acidic at this stage.
- Incorporation of API and Other Excipients:
 - If the API is water-soluble, dissolve it in a separate portion of water and add it to the **Carbomer 941** dispersion.
 - If the API is not water-soluble, it may be dispersed directly into the **Carbomer 941** dispersion or dissolved in a suitable co-solvent before addition.
 - Add any other excipients, such as preservatives, at this stage.
- Neutralization:
 - Slowly add the neutralizing agent dropwise to the dispersion while stirring.
 - Monitor the pH of the dispersion continuously using a calibrated pH meter.
 - Continue adding the neutralizing agent until the desired pH is reached (typically between 6.0 and 7.5 for topical preparations). As the pH increases, the dispersion will thicken and form a gel.

- Final Mixing and Degassing:
 - Reduce the stirring speed to minimize air entrapment once the gel has formed.
 - Continue gentle mixing until a homogenous gel is obtained.
 - Allow the gel to stand for a few hours to allow any entrapped air bubbles to escape.



[Click to download full resolution via product page](#)

Figure 1: Workflow for **Carbomer 941** Gel Preparation.

Characterization of Semisolid Formulations

Objective: To determine the rheological properties of the **Carbomer 941** gel.

Equipment:

- Brookfield viscometer or a rotational rheometer with appropriate spindles (e.g., T-bar spindle with helipath for gels).[\[5\]](#)

Protocol:

- Place a suitable amount of the gel in a beaker.
- Allow the sample to equilibrate to a constant temperature (e.g., 25 °C).
- Select an appropriate spindle and rotational speed. For pseudoplastic materials like Carbomer gels, it is recommended to measure viscosity at different shear rates to understand the shear-thinning behavior.[\[6\]](#)
- Lower the spindle into the gel, ensuring it is immersed to the specified depth and avoiding the entrapment of air bubbles.

- Start the viscometer and allow the reading to stabilize before recording the viscosity value (in mPa·s or cP).
- Repeat the measurement at different rotational speeds to construct a rheogram.

Objective: To determine the pH of the final formulation.

Equipment:

- Calibrated pH meter.

Protocol:

- Weigh 1 gram of the gel and disperse it in 100 mL of purified water.[\[7\]](#)
- Stir the dispersion until the gel is evenly distributed.
- Measure the pH of the dispersion using the calibrated pH meter.[\[7\]](#)

Objective: To ensure the uniform distribution of the API within the gel.

Equipment:

- UV-Vis Spectrophotometer or HPLC.
- Volumetric flasks and pipettes.
- Appropriate solvent for the API.

Protocol:

- Accurately weigh a specific amount of the gel (e.g., 1 gram).[\[8\]](#)
- Dissolve the weighed gel in a suitable solvent in a volumetric flask.[\[8\]](#)
- Ensure the API is completely dissolved. This may require sonication or heating.
- Filter the solution if necessary to remove any undissolved excipients.

- Make appropriate dilutions of the filtrate with the solvent.
- Measure the absorbance (UV-Vis) or peak area (HPLC) of the diluted solutions at the wavelength of maximum absorbance or retention time of the API.
- Calculate the drug content using a pre-established calibration curve.

Objective: To evaluate the release profile of the API from the semisolid formulation.

Equipment:

- Franz diffusion cell apparatus.[\[7\]](#)
- Synthetic membrane (e.g., cellulose acetate, polysulfone).[\[7\]](#)
- Receptor medium (e.g., phosphate buffer pH 7.4).[\[7\]](#)
- Magnetic stirrer.
- Water bath to maintain a constant temperature (typically 32 ± 1 °C to mimic skin temperature).[\[9\]](#)
- Syringes and collection vials.
- Analytical instrument for drug quantification (UV-Vis or HPLC).

Protocol:

- Membrane Preparation: Soak the synthetic membrane in the receptor medium for at least 30 minutes before use.
- Franz Cell Assembly:
 - Mount the prepared membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped underneath.
 - Fill the receptor compartment with pre-warmed and degassed receptor medium.

- Sample Application: Accurately weigh a specific amount of the gel (e.g., 0.5 g) and apply it uniformly onto the surface of the membrane in the donor compartment.[7]
- Sampling:
 - At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume of the receptor medium for analysis.
 - Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
- Analysis: Analyze the collected samples for drug content using a validated analytical method.
- Data Analysis: Plot the cumulative amount of drug released per unit area against the square root of time to determine the release kinetics, often following the Higuchi model for semisolid dosage forms.[9]

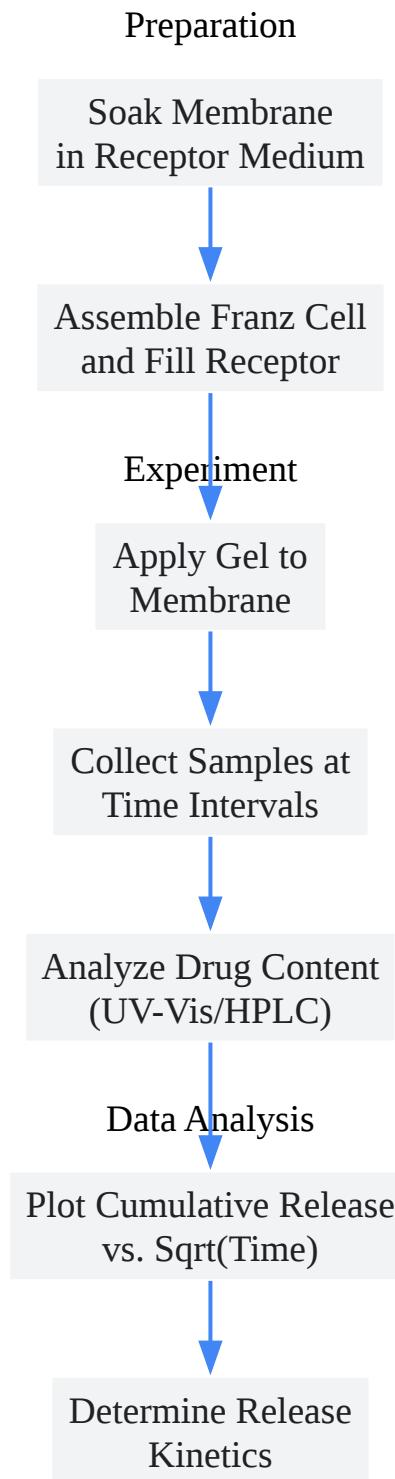
[Click to download full resolution via product page](#)

Figure 2: Workflow for In Vitro Drug Release Testing.

Objective: To assess the ease of application and removal of the gel from its container.

Spreadability Protocol:

- Place a known weight of the gel (e.g., 1 g) on a glass plate.
- Place a second glass plate on top of the gel.
- Apply a standard weight (e.g., 125 g) on the upper plate for a specific time (e.g., 1 minute).
[\[10\]](#)
- Measure the diameter of the spread circle. A larger diameter indicates better spreadability.

Extrudability Protocol:

- Fill the gel into a collapsible tube.
- Uncap the tube and apply a constant pressure to the sealed end.
- Measure the weight of the gel extruded over a specific time period. Higher extrudability is indicated by a greater amount of gel extruded.

Objective: To evaluate the physical and chemical stability of the formulation over time under various storage conditions.

Protocol:

- Store the gel samples in their final packaging at different temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH, and accelerated conditions at 40°C/75% RH).
[\[11\]](#)[\[12\]](#)
- At specified time points (e.g., 0, 1, 3, and 6 months for accelerated testing, and annually for long-term testing), withdraw samples and evaluate for:
 - Physical appearance: Color, clarity, homogeneity, and phase separation.
 - pH

- Viscosity
- Drug content
- Microbial limits

Safety and Handling

Carbomer 941 is generally considered a safe and non-irritating material for topical use.^[3]

However, it is important to handle the powder in a well-ventilated area to avoid inhalation. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Incompatibilities

Carbomers are incompatible with phenols, cationic polymers, strong acids, and high levels of electrolytes, which can cause a decrease in viscosity. Trace levels of iron and other transition metals can also degrade Carbomer dispersions.^[3]

This document provides a comprehensive overview and practical protocols for the use of **Carbomer 941** in the development of semisolid dosage forms. The provided information is intended to serve as a starting point for formulation scientists and researchers. It is crucial to perform thorough preformulation studies and optimization for each specific drug product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Carbomer 941 [drugfuture.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Carbopol 941 polymer - Lubrizol [lubrizol.com]
- 5. chemistscorner.com [chemistscorner.com]

- 6. Rheological characterization of topical carbomer gels neutralized to different pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sdiarticle4.com [sdiarticle4.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- To cite this document: BenchChem. [Application Notes and Protocols: Carbomer 941 in Semisolid Dosage Forms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15547619#carbomer-941-in-the-development-of-semisolid-dosage-forms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com